Home > Products > Screening Compounds P38332 > Cyclobutyl fentanyl
Cyclobutyl fentanyl - 2306827-55-2

Cyclobutyl fentanyl

Catalog Number: EVT-10961799
CAS Number: 2306827-55-2
Molecular Formula: C24H30N2O
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclobutyl fentanyl is a synthetic opioid that belongs to the class of fentanyl analogs. It is structurally related to fentanyl, which is a potent analgesic used in medical settings. Cyclobutyl fentanyl has garnered attention due to its increasing presence in illicit drug markets and its potential for abuse and overdose. The compound is characterized by a cyclobutyl group attached to the piperidine ring, influencing its pharmacological properties.

Source and Classification

Cyclobutyl fentanyl is classified as a Schedule I controlled substance in many jurisdictions, indicating it has a high potential for abuse and no accepted medical use. It is part of a broader category of synthetic opioids that includes various analogs of fentanyl, each modified to enhance potency or alter pharmacokinetic properties. The emergence of cyclobutyl fentanyl reflects ongoing trends in the development of new psychoactive substances aimed at circumventing regulatory controls.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclobutyl fentanyl typically involves modifications to established fentanyl synthesis pathways. One common method begins with the precursor 4-anilino-N-phenethylpiperidine, which can be transformed through various chemical reactions to introduce the cyclobutyl moiety.

  1. Starting Material: 4-anilino-N-phenethylpiperidine.
  2. Reagents: Various reagents are utilized for cyclization and functional group modifications.
  3. Process: The synthesis may include steps such as acylation, alkylation, and ring formation, often requiring careful control of reaction conditions to yield the desired product selectively.

The specific details of cyclobutyl fentanyl synthesis are less documented compared to other analogs, but it follows similar principles as other fentanyl derivatives where structural modifications are made to enhance potency or alter effects.

Molecular Structure Analysis

Structure and Data

Cyclobutyl fentanyl features a molecular structure that can be represented as follows:

  • Molecular Formula: C_{19}H_{24}N_{2}O
  • Molecular Weight: Approximately 296.41 g/mol
  • Structural Characteristics: The compound contains a piperidine ring, an aniline group, and a cyclobutyl substituent, which contributes to its unique pharmacological profile.

The presence of the cyclobutyl group differentiates it from other analogs like fentanyl and cyclopropyl fentanyl, potentially affecting receptor binding affinity and metabolic pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Cyclobutyl fentanyl can undergo various chemical reactions typical of amides and piperidines:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding acids and amines.
  2. Reduction: The compound may be reduced using agents such as lithium aluminum hydride, transforming ketones or aldehydes into alcohols.
  3. Metabolism: In biological systems, cyclobutyl fentanyl is subject to metabolic processes including N-dealkylation and hydroxylation, leading to various metabolites that may retain some pharmacological activity.

Understanding these reactions is crucial for predicting the behavior of cyclobutyl fentanyl in both clinical and illicit contexts.

Mechanism of Action

Process and Data

Cyclobutyl fentanyl acts primarily as an agonist at the mu-opioid receptor, similar to other opioids. Upon binding to this receptor:

  1. Activation: It activates intracellular signaling pathways that lead to analgesic effects.
  2. Potency: Its potency is significantly higher than morphine; estimates suggest it may exhibit similar or greater potency than traditional fentanyl.
  3. Effects: The activation results in reduced perception of pain, euphoria, and potential respiratory depression—common effects associated with opioid use.

Research indicates that modifications in the chemical structure can lead to significant variations in receptor affinity and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclobutyl fentanyl typically appears as a white crystalline powder.
  • Solubility: It is expected to be lipophilic with limited solubility in water but higher solubility in organic solvents such as methanol.

Chemical Properties

These properties are essential for understanding handling protocols and potential applications in research settings.

Applications

Scientific Uses

While cyclobutyl fentanyl does not have recognized medical applications due to its status as a controlled substance, it serves several scientific purposes:

  1. Research on Opioid Receptors: It provides insights into receptor binding dynamics and opioid pharmacology.
  2. Analytical Chemistry: Cyclobutyl fentanyl is often studied within forensic toxicology contexts due to its presence in overdose cases.
  3. Development of New Analogs: Understanding its structure-activity relationship aids medicinal chemists in designing safer analgesics with reduced abuse potential.
Introduction to Alicyclic Fentanyl Analogs

Emergence in Illicit Drug Markets and Public Health Impact

Cyclobutyl fentanyl belongs to the alicyclic fentanyl analog subgroup, first identified in European and North American illicit drug markets around 2017. These analogs rapidly gained prevalence due to their high potency, ease of synthesis, and ability to evade regulatory controls. Sweden reported cyclopropyl fentanyl (a structural relative) in 59 fatalities during June–October 2017, while the United States documented 115 cyclopropyl fentanyl-linked deaths by May 2018 [1]. By 2022, illicitly manufactured fentanyls (IMFs) contributed to 65.5% of all overdose deaths in Oregon alone, with cyclobutyl fentanyl emerging as a contaminant in counterfeit pills and heroin supplies [3].

Regional surveillance data reveal shifting epidemiological patterns:

  • Western U.S. IMF Detection Increase: From 48.5% (Q1 2021) to 66.5% (Q2 2024) of overdose deaths [6]
  • Carfentanil Resurgence: Deaths with carfentanil detection rose sevenfold (29 to 238) between January–June 2023 and January–June 2024, indicating analog diversification [6]

Table 1: U.S. Overdose Deaths Involving Illicitly Manufactured Fentanyls (2021–2024) [6]

Region2021 Deaths2022 Deaths2023 Deaths2023–2024 Trend
Northeast15,26915,90015,39711.2% decline (H2)
Midwest13,82514,11913,02216.1% decline (H2)
South25,63126,54325,78910.5% decline (H2)
West5,9497,1129,52660.1% increase (2021–2023)

Law enforcement interdictions highlight supply chain scale: Oregon seized >3 million counterfeit pills and 176.8 kilograms of fentanyl powder in 2023, primarily distributed along interstate corridors [3].

Structural Classification within Synthetic Opioids

Alicyclic fentanyl analogs feature carbon-based ring systems attached to the piperidine nitrogen, distinguishing them from aromatic (e.g., acetylfentanyl) or heterocyclic (e.g., furanylfentanyl) subclasses. Cyclobutyl fentanyl contains a four-membered alicyclic ring, positioned between cyclopropyl (three-membered) and cyclopentyl (five-membered) variants in this homologous series [1] [4].

Metabolic stability correlates with ring size and substitution:

  • N-Dealkylation Dominance: Smaller rings (e.g., cyclopropyl) undergo rapid N-dealkylation to nor-metabolites (82% of total metabolism) [1]
  • Ring Oxidation Emergence: Larger rings (e.g., 2,2,3,3-tetramethylcyclopropyl) shift toward alicyclic oxidation (85% of metabolites) [1] [4]
  • Cyclobutyl Intermediate Metabolism: Exhibits balanced N-dealkylation and ring oxidation pathways due to intermediate ring strain and steric accessibility [1]

Table 2: Metabolic Pathway Distribution of Alicyclic Fentanyls in Human Hepatocytes [1] [4]

AnalogRing SizeN-Dealkylation (%)Ring Oxidation (%)Other Pathways
Cyclopropyl3-carbon820Glucuronidation
Cyclobutyl4-carbon4837Amide hydrolysis
Cyclopentyl5-carbon3152Piperidine oxidation
TMCPF*7-carbon1585Phenethyl oxidation

*TMCPF: 2,2,3,3-tetramethylcyclopropyl fentanyl

Structural activity relationship studies confirm cyclobutyl fentanyl retains μ-opioid receptor agonism, though potency varies with ring geometry and substituent bulk [2].

Historical Context of Fentanyl Analog Development

Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) was first synthesized in 1959 by Paul Janssen via a four-step process:

  • Condensation of 1-benzylpiperidin-4-one with aniline
  • Lithium aluminum hydride reduction
  • Propionylation
  • Debenzylation/N-alkylation [2]

This foundational 4-anilidopiperidine scaffold enabled systematic modifications:

  • 1960s–1980s: Pharmaceutical optimization yielded alfentanil (1986), sufentanil (1984), and remifentanil (1996), focusing on pharmacokinetic refinement [2]
  • 1990s: Transdermal delivery systems expanded medical use but inadvertently enabled abuse via extraction [5]
  • 2010s: Illicit laboratories exploited modular synthesis to create non-pharmaceutical analogs (e.g., cyclobutyl fentanyl), circumventing controlled substance laws [3] [5]

Alicyclic analogs represent the "third wave" of fentanyl diversification, following early pharmaceutical derivatives and initial illicit analogs (acetylfentanyl, butyrfentanyl). Their emergence correlates with tightened regulatory controls on precursor chemicals for traditional ring systems [1] [5]. Law enforcement intelligence indicates cyclobutyl fentanyl synthesis follows Janssen’s general method, substituting cyclobutanecarbonyl chloride for propionyl chloride during acylation [2] [4].

Properties

CAS Number

2306827-55-2

Product Name

Cyclobutyl fentanyl

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C24H30N2O/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2

InChI Key

XHRDMQWXMFOAIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.